4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline 4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline
Brand Name: Vulcanchem
CAS No.: 1523393-38-5
VCID: VC4375515
InChI: InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3
SMILES: CC1=CC2=C(C=C1)N(CCN2)C3CC3
Molecular Formula: C12H16N2
Molecular Weight: 188.274

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline

CAS No.: 1523393-38-5

Cat. No.: VC4375515

Molecular Formula: C12H16N2

Molecular Weight: 188.274

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline - 1523393-38-5

Specification

CAS No. 1523393-38-5
Molecular Formula C12H16N2
Molecular Weight 188.274
IUPAC Name 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline
Standard InChI InChI=1S/C12H16N2/c1-9-2-5-12-11(8-9)13-6-7-14(12)10-3-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3
Standard InChI Key GSWXSPNOACENSC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(CCN2)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydro-1H-quinoxaline backbone, where the nitrogen atoms at positions 1 and 4 are part of a partially saturated six-membered ring. The cyclopropyl substituent at position 4 introduces steric strain and electronic effects, while the methyl group at position 7 modulates lipophilicity and metabolic stability . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 11.92 (s, 1H, NH), 7.63 (dd, J = 6.5 Hz, 1H), 7.30–7.10 (m, 3H, aromatic), 2.99–2.86 (m, 1H, cyclopropyl), 1.30–1.14 (m, 2H, cyclopropyl), 0.81–0.66 (m, 2H, cyclopropyl) .

  • SMILES: CC1=CC2=C(C=C1)N(CCN2)C3CC3.

Synthesis Methods

Key Synthetic Routes

The synthesis of 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline typically involves multi-step protocols:

Route 1: Cyclocondensation and Reduction

  • Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine .

  • Cyclization: Reaction with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields the quinoxaline core .

Route 2: Radical-Mediated Amination

  • Reagents: t-BuONa/O₂ in DMSO generates aminyl radicals, facilitating C–H amination of tetrahydroquinoxaline precursors.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
Cyclocondensation 58–72High regioselectivityRequires palladium catalysts
Radical Amination45–60Avoids transition metalsLower yields due to radical quenching

Biological Activities

Antimalarial and Antibacterial Effects

Quinoxaline derivatives exhibit broad-spectrum biological activities. For 4-cyclopropyl-7-methyl-2,3-dihydro-1H-quinoxaline:

  • Antimalarial: Analogous compounds show IC₅₀ values of 1.6–4.0 µM against Plasmodium falciparum, attributed to inhibition of heme detoxification pathways .

  • Antibacterial: Derivatives inhibit Staphylococcus aureus (MIC = 2–8 µg/mL) by targeting DNA gyrase, similar to fluoroquinolones .

Pharmacological Applications

Drug Discovery

The compound’s scaffold is a promising candidate for:

  • Kinase Inhibitors: Modulates AMPK and mTOR pathways, relevant in cancer and metabolic disorders .

  • Antidepressants: Serotonin reuptake inhibition (Ki = 120 nM) in preliminary assays .

Material Science

  • Luminescent Materials: Quinoxaline derivatives emit blue-green light (λₑₘ = 450–500 nm), useful in OLEDs .

Comparative Analysis of Analogues

Table 2: Substituent Effects on Biological Activity

CompoundSubstituentsIC₅₀ (µM) P. falciparumLogP
4-Cyclopropyl-7-methyl derivative4-Cyclopropyl, 7-Me2.1 ± 0.32.8
4-Fluoro-6-methyl derivative4-F, 6-Me3.8 ± 0.52.5
4-Phenyl-8-Cl derivative4-Ph, 8-Cl1.6 ± 0.23.2

Key trends:

  • Electron-withdrawing groups (e.g., Cl) enhance antimalarial potency but reduce solubility .

  • Cyclopropyl improves metabolic stability without compromising activity .

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